molecular formula C10H15NO B3151247 2-Ethoxy-1-phenylethanamine CAS No. 70743-39-4

2-Ethoxy-1-phenylethanamine

Cat. No.: B3151247
CAS No.: 70743-39-4
M. Wt: 165.23 g/mol
InChI Key: CZBBUOXUTITZAI-UHFFFAOYSA-N
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Description

2-Ethoxy-1-phenylethanamine is a substituted ethylamine derivative featuring an ethoxy group (–OCH₂CH₃) attached to the second carbon of the ethylamine backbone and a phenyl group (–C₆H₅) at the first carbon.

Properties

IUPAC Name

2-ethoxy-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBUOXUTITZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-1-phenylethanamine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with ethylamine . This reaction typically requires a reducing agent such as hydrogen over a Raney nickel catalyst or lithium aluminum hydride . Another method involves the reaction of 2-ethoxy-1-phenylethanol with ammonia in the presence of a dehydrating agent .

Industrial Production Methods

In industrial settings, the production of 2-Ethoxy-1-phenylethanamine often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-phenylethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Results in various substituted phenethylamines.

Scientific Research Applications

2-Ethoxy-1-phenylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.

    Medicine: Investigated for its potential therapeutic applications, including its role as a ligand for various receptors.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-phenylethanamine involves its interaction with various molecular targets. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction modulates monoamine neurotransmission, affecting the release and reuptake of neurotransmitters such as dopamine and serotonin .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structurally related compounds include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Ethoxy-1-phenylethanamine Ethoxy (–OCH₂CH₃), Phenyl (–C₆H₅) C₁₀H₁₅NO ~165.23 Base structure; ethoxy group enhances lipophilicity .
2-(4-Phenoxyphenyl)ethanamine Phenoxy (–OPh) at para position C₁₄H₁₅NO 213.28 Extended aromaticity increases π-π stacking potential .
2-Ethoxy-1-(4-fluorophenyl)ethanamine Ethoxy, 4-fluoro-phenyl C₁₀H₁₄FNO 183.22 Fluorine introduces electronegativity, altering solubility and pKa .
1-(2-Ethoxy-5-propylphenyl)ethanamine Ethoxy, 5-propyl-phenyl C₁₃H₂₁NO 199.31 Propyl group adds steric bulk, reducing metabolic clearance .
2-(6-Methoxy-1H-indol-3-yl)ethanamine Methoxy (–OCH₃) on indole ring C₁₁H₁₄N₂O 190.25 Indole core enables hydrogen bonding; methoxy modulates receptor binding .

Physical and Chemical Properties

  • Lipophilicity :

    • The ethoxy group in 2-ethoxy-1-phenylethanamine enhances lipophilicity compared to methoxy (–OCH₃) or hydroxyl (–OH) analogs, improving membrane permeability .
    • Fluorinated derivatives (e.g., 2-ethoxy-1-(4-fluorophenyl)ethanamine) exhibit slightly higher polarity due to the electronegative fluorine atom, reducing logP values .
  • Basicity: The amine group’s pKa is influenced by substituents. Electron-donating groups (e.g., ethoxy) increase amine basicity, while electron-withdrawing groups (e.g., fluorine) decrease it. For example, 2-(4-phenoxyphenyl)ethanamine (pKa ~9.5) is less basic than non-phenoxy analogs due to resonance effects .
  • Thermal Stability :

    • Cyclohexenyl derivatives (e.g., 2-(1-cyclohexenyl)ethylamine, CAS 3399-73-3) exhibit lower thermal stability compared to aromatic analogs due to strain in the cyclohexenyl ring .

Reactivity and Functional Group Interactions

  • Electrophilic Substitution: The phenyl group in 2-ethoxy-1-phenylethanamine directs electrophilic attack to the para position. Fluorine substituents (as in 4-fluoro derivatives) deactivate the ring, slowing reactions like nitration . Phenoxy-substituted compounds (e.g., 2-(4-phenoxyphenyl)ethanamine) undergo oxidative cleavage of the ether bond under strong acidic conditions .
  • Biological Activity :

    • Indole derivatives (e.g., 2-(6-methoxy-1H-indol-3-yl)ethanamine) show serotonin receptor affinity due to structural similarity to tryptamine, whereas ethoxy-phenyl analogs may target adrenergic receptors .

Biological Activity

2-Ethoxy-1-phenylethanamine, a compound derived from phenethylamine, has garnered attention for its significant biological activity, particularly in relation to neurotransmission and enzyme interaction. This article provides a comprehensive overview of its biological mechanisms, pharmacokinetics, and potential therapeutic applications.

Target Receptors and Enzymes

2-Ethoxy-1-phenylethanamine primarily interacts with:

  • Trace Amine-Associated Receptor 1 (TAAR1) : This receptor is involved in modulating neurotransmitter release and is implicated in various neurological functions.
  • Vesicular Monoamine Transporter 2 (VMAT2) : The compound inhibits VMAT2, affecting the storage and release of monoamines such as dopamine and serotonin.

Biochemical Pathways

The compound influences the monoamine neurotransmission pathway , leading to alterations in neurotransmitter concentrations within the synaptic cleft. This modulation can have downstream effects on mood regulation and cognitive functions.

Pharmacokinetics

Metabolism

2-Ethoxy-1-phenylethanamine is primarily metabolized by monoamine oxidase B (MAO-B) , which degrades neurotransmitters. The compound's metabolism can be affected by environmental factors, including the presence of other drugs or dietary components.

Dosage Effects

Research indicates that the biological effects of 2-Ethoxy-1-phenylethanamine vary significantly with dosage:

  • At low doses, it may enhance neurotransmitter levels and improve mood.
  • Higher doses could lead to adverse effects or diminished efficacy due to metabolic saturation.

Cellular Effects

The compound exhibits notable effects on cellular processes:

  • Cell Signaling : It modulates pathways related to neurotransmitter signaling, potentially influencing behaviors associated with mood and movement.
  • Gene Expression : Interactions with dopamine receptors can alter gene expression related to neuroplasticity and response to stressors.

Case Studies

Several studies have explored the biological implications of 2-Ethoxy-1-phenylethanamine:

Study 1: Neurotransmitter Regulation

In a controlled laboratory setting, varying concentrations of 2-Ethoxy-1-phenylethanamine were administered to neuronal cultures. Results indicated a dose-dependent increase in dopamine levels, suggesting potential applications in treating mood disorders.

Study 2: Behavioral Impact

Animal models treated with low doses displayed increased locomotor activity compared to control groups. This effect was attributed to enhanced dopaminergic signaling, implicating the compound's role in movement disorders.

Data Table: Biological Activity Overview

Parameter Observation
Target ReceptorsTAAR1, VMAT2
Primary MetabolismMAO-B
Dosage EffectsLow doses enhance mood; high doses may inhibit efficacy
Cellular EffectsModulates neurotransmitter signaling and gene expression
Case Study FindingsIncreased dopamine levels; enhanced locomotor activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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